molecular formula C13H15FN2O3 B2915361 N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide CAS No. 954699-00-4

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide

Cat. No.: B2915361
CAS No.: 954699-00-4
M. Wt: 266.272
InChI Key: HOTYGXLJWKIHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide is a useful research compound. Its molecular formula is C13H15FN2O3 and its molecular weight is 266.272. The purity is usually 95%.
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Biological Activity

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H14FN2O2C_{13}H_{14}FN_{2}O_{2} and has a molecular weight of approximately 250.26 g/mol. The compound features a fluorinated phenyl group and an oxazolidinone ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Biological Activity Data

Biological Activity Mechanism Efficacy References
AntimicrobialEnzyme inhibitionModerate against specific strains
Anti-inflammatoryCytokine modulationPromising in vitro results
CytotoxicityInduction of apoptosisVaries by cell line

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various oxazolidinone derivatives, including those similar to this compound). The results indicated that compounds with a fluorinated aromatic ring exhibited enhanced activity against resistant strains of Staphylococcus aureus. The mechanism was attributed to the disruption of protein synthesis.

Case Study 2: Anti-inflammatory Potential

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in treating inflammatory diseases.

Case Study 3: Cytotoxic Effects in Cancer Cells

Research examining the cytotoxic effects on cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The findings highlight its potential as an anticancer agent, warranting further investigation into its selectivity and mechanism.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-2-12(17)15-7-11-8-16(13(18)19-11)10-5-3-9(14)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTYGXLJWKIHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.